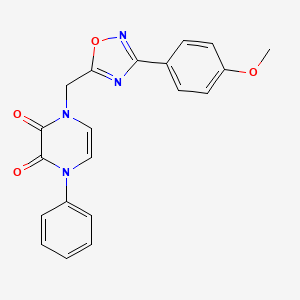

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Descripción

Propiedades

IUPAC Name |

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4/c1-27-16-9-7-14(8-10-16)18-21-17(28-22-18)13-23-11-12-24(20(26)19(23)25)15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNLSIAJAPUMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Comparisons

Core Heterocyclic Systems :

- Pyrazine-dione vs. Pyrazoline : The target compound’s pyrazine-dione core differs from pyrazoline derivatives (e.g., 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline from ). Pyrazolines are five-membered rings with one nitrogen, while pyrazine-diones are six-membered bicyclic systems with two nitrogens and two ketones. The latter’s extended conjugation may enhance stability and electronic interactions in biological systems .

- Oxadiazole Substituents: The 1,2,4-oxadiazole moiety in the target compound is structurally analogous to derivatives in (piperidine-linked oxadiazoles) and (pyridinone-linked oxadiazoles). However, substituents on the oxadiazole ring vary significantly: 4-Methoxyphenyl (target): Electron-donating, improves solubility. 4-Trifluoromethylphenyl (): Electron-withdrawing, increases lipophilicity. 4-Trifluoromethoxyphenyl (): Balances lipophilicity and electronic effects .

Table 1: Key Structural Differences

Physicochemical Properties

- Solubility : The 4-methoxyphenyl group in the target compound improves water solubility compared to halogenated analogs (e.g., ’s chloro-substituted derivative).

- Melting Points : Pyrazine-diones typically exhibit higher melting points (>200°C) due to hydrogen bonding, whereas pyrazolines (e.g., 1h, m.p. 120–124°C) have lower thermal stability .

- Spectral Data :

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

- Key Steps : Use multi-step protocols involving cyclocondensation (e.g., with POCl₃/DMF for formylation) and alkylation of intermediates like oxadiazole derivatives .

- Optimization : Control reaction conditions (e.g., reflux in ethanol/glacial acetic acid for 4–7 hours) and employ purification via column chromatography or recrystallization (ethanol-water mixtures) .

- Monitoring : Track progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (5:1) or HPLC for intermediates .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm connectivity of the oxadiazole, pyrazine-dione, and methoxyphenyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N bonds) for solid-state characterization .

Q. What initial biological screening assays are recommended?

Methodological Answer:

- Antimicrobial Testing : Screen against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution assays. Oxadiazole derivatives often show activity via membrane disruption .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and reactivity?

Methodological Answer:

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Standardized Assays : Replicate results under controlled conditions (e.g., pH, serum content) to minimize variability .

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using analogs from structural databases (e.g., PubChem) .

Q. How are synthetic impurities characterized and mitigated?

Methodological Answer:

Q. What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays; correlate with IC₅₀ values .

- Receptor Binding : Perform radioligand displacement assays (e.g., for GPCRs) to quantify affinity .

Q. How does electron-donating/withdrawing substitution affect reactivity?

Methodological Answer:

Q. What strategies improve solubility for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate or PEG groups at the pyrazine-dione nitrogen .

- Co-solvents : Use DMSO/PBS mixtures (≤0.1% v/v) to avoid cytotoxicity .

Q. How stable is the oxadiazole ring under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .

- Thermal Analysis : Use DSC/TGA to determine decomposition temperatures (>200°C typical for oxadiazoles) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.